molecular formula C19H13FO3 B2509787 4-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-7-methylchromen-2-one CAS No. 858759-69-0

4-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-7-methylchromen-2-one

Cat. No. B2509787
CAS RN: 858759-69-0
M. Wt: 308.308
InChI Key: WQFZYPGEJNINJU-UHFFFAOYSA-N
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Description

The compound 4-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-7-methylchromen-2-one is a derivative of benzofuran, which is a heterocyclic compound consisting of fused benzene and furan rings. The presence of fluorine and methyl groups suggests potential for varied chemical properties and biological activity. While the specific compound is not directly studied in the provided papers, related benzofuran derivatives with fluorine substituents and their crystal structures have been analyzed, which can provide insights into the physical and chemical properties of the compound .

Synthesis Analysis

The electrochemical synthesis of benzofuran derivatives has been explored, as seen in the study of the electrochemical oxidation of 3,4-dihydroxybenzoic acid in the presence of 4-hydroxy-1-methyl-2(1H)-quinolone. This process involves a Michael addition reaction under electro-decarboxylation, leading to the formation of a benzofuran derivative with good yield and purity, as characterized by various spectroscopic methods . Although the specific synthesis of 4-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-7-methylchromen-2-one is not detailed, similar electrochemical methods could potentially be applied for its synthesis.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the orientation of substituents around the benzofuran core. For instance, in the compound 3-(4-Fluorophenylsulfinyl)-5-iodo-2-methyl-1-benzofuran, the fluorophenyl group is nearly perpendicular to the benzofuran plane . Similarly, in other derivatives, the orientation of the fluorophenyl ring varies, affecting the overall molecular geometry . These structural details are crucial for understanding the molecular interactions and reactivity of 4-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-7-methylchromen-2-one.

Chemical Reactions Analysis

The reactivity of benzofuran derivatives can be influenced by the presence of substituents, which can participate in various chemical reactions. The papers provided do not detail specific reactions for the compound , but they do mention interactions such as hydrogen bonding and aromatic π-π interactions in the crystal structures of similar compounds . These interactions are indicative of the potential reactivity patterns that could be expected in the synthesis and chemical reactions involving 4-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-7-methylchromen-2-one.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are closely related to their molecular structure. The crystal structures of related compounds reveal weak intermolecular interactions, such as C—H⋯O and C—H⋯F hydrogen bonds, and aromatic π-π interactions, which can influence the compound's melting point, solubility, and stability . These properties are essential for the practical application of the compound in various fields, including pharmaceuticals and materials science.

Scientific Research Applications

Crystal Structure and Synthesis

Research into the crystal structure of benzofuran derivatives reveals detailed insights into their molecular orientation, hydrogen bonding, and intermolecular interactions. For example, the study of 3-(4-Fluorophenylsulfinyl)-2,4,6-trimethyl-1-benzofuran demonstrated the orientation of substituent groups and the presence of intermolecular C—H⋯O hydrogen bonds and C—H⋯π interactions, highlighting the compound's potential for forming stable crystal structures (Choi et al., 2010). Similar studies on other benzofuran derivatives, such as 5-Bromo-2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran and 5-Chloro-2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran, further elaborate on the compounds' molecular arrangements and the stabilizing effects of halogen bonds on their crystal structures (Choi et al., 2009).

Potential Biological Activities

Although direct research on 4-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-7-methylchromen-2-one's specific biological activities is not available, related studies on benzofuran derivatives indicate their potential in medicinal chemistry. For instance, compounds structurally related to benzofurans have been explored for their inhibitory effects on aromatase (P450Arom), suggesting that modifications to the benzofuran core could yield bioactive molecules with specific pharmacological targets (Khodarahmi et al., 1998). Additionally, fluorinated benzothiazoles, which share some structural similarities with benzofurans, have demonstrated potent cytotoxic activities in vitro, hinting at the broad utility of fluorinated aromatic compounds in drug development (Hutchinson et al., 2001).

properties

IUPAC Name

4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-7-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FO3/c1-10-3-5-13-15(9-18(21)22-17(13)7-10)19-11(2)14-8-12(20)4-6-16(14)23-19/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFZYPGEJNINJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)C3=C(C4=C(O3)C=CC(=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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